molecular formula C6H9NO4 B1669083 1-Aminocyclobutane-1,3-dicarboxylic acid CAS No. 73550-55-7

1-Aminocyclobutane-1,3-dicarboxylic acid

Cat. No. B1669083
CAS RN: 73550-55-7
M. Wt: 159.14 g/mol
InChI Key: GGMYWPBNZXRMME-HSRNZHMGSA-N
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Description

1-Aminocyclobutane-1,3-dicarboxylic acid, also known as cis-ACBD, is a selective, competitive L-glutamate uptake inhibitor . It has been found to increase basal and potassium evoked D-aspartate release .


Synthesis Analysis

The synthesis of 1-Aminocyclobutane-1,3-dicarboxylic acid involves several steps. For example, α-truxillic acid or 2,4-diphenylcyclobutane-1,3-dicarboxylic acid, a type of CBDA, was synthesized from commercially available trans-cinnamic acid . Another method involves a Knoevenagel condensation between furfural and malonic acid, followed by decarboxylation .


Molecular Structure Analysis

The molecular formula of 1-Aminocyclobutane-1,3-dicarboxylic acid is C6H9NO4 . The InChI representation is InChI=1S/C6H9NO4/c7-6 (5 (10)11)1-3 (2-6)4 (8)9/h3H,1-2,7H2, (H,8,9) (H,10,11) . The Canonical SMILES representation is C1C (CC1 (C (=O)O)N)C (=O)O .


Physical And Chemical Properties Analysis

The molecular weight of 1-Aminocyclobutane-1,3-dicarboxylic acid is 159.14 g/mol . It is soluble in 0.1 M NaOH (12 mg/mL), 0.1 M HCl (14 mg/mL), and water (5.2 mg/mL), but insoluble in methanol .

Scientific Research Applications

Tumor-Seeking Agent and Imaging

1-Aminocyclobutane-1,3-dicarboxylic acid has shown potential as a tumor-seeking agent, particularly when used with positron emission computed tomography. Studies have indicated that this compound is incorporated preferentially by several tumor types in rats and hamsters. It has been found to be nontoxic in animal species and demonstrates minimal radiation dose, suggesting its potential for clinical applications in cancer imaging and diagnosis (Washburn et al., 1979).

Structural Studies and Synthesis

The compound has been the subject of structural studies, particularly in the context of rigid beta-peptides. Stereoselective synthesis techniques have been developed for derivatives of 1-Aminocyclobutane-1,3-dicarboxylic acid, contributing to an understanding of the molecular structure and potential applications in peptide chemistry (Izquierdo et al., 2005).

Chemical Properties and Synthesis Methods

Research has also focused on synthesizing and studying the physical-chemical properties of related compounds, such as cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic acids. These studies provide insights into the interactions and properties of these compounds, which are crucial for their potential applications in various fields (Chernykh et al., 2016).

Novel Synthesis Routes

There has been research into developing novel and practical methods for the synthesis of 1-Aminocyclobutane-1,3-dicarboxylic acid. These methodologies aim to make the production process more convenient and practical for industrial applications (Fu Zhi-feng, 2004).

Conformational Studies

The compound and its derivatives have been studied for their conformational preferences, particularly in oligomers. These studies are essential for understanding the structural aspects and potential applications in materials science and molecular design (Fernandes et al., 2010).

Safety And Hazards

The safety data sheet for 1-Aminocyclobutane-1,3-dicarboxylic acid indicates that it causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-aminocyclobutane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c7-6(5(10)11)1-3(2-6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMYWPBNZXRMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922431, DTXSID601312880
Record name 1-Aminocyclobutane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2,4-Methanoglutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminocyclobutane-1,3-dicarboxylic acid

CAS RN

73550-55-7, 117488-23-0
Record name 1,3-Cyclobutanedicarboxylic acid, 1-amino-, cis-, hydrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Methanoglutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117488230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aminocyclobutane-1,3-dicarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2,4-Methanoglutamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Aminocyclobutane-cis-1,3-dicarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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